Cas no 1805508-63-7 (2,5-Bis(trifluoromethyl)-3-bromobenzyl chloride)

2,5-Bis(trifluoromethyl)-3-bromobenzyl chloride 化学的及び物理的性質
名前と識別子
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- 2,5-Bis(trifluoromethyl)-3-bromobenzyl chloride
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- インチ: 1S/C9H4BrClF6/c10-6-2-5(8(12,13)14)1-4(3-11)7(6)9(15,16)17/h1-2H,3H2
- InChIKey: MNIGXHFOCQKRON-UHFFFAOYSA-N
- SMILES: BrC1=CC(C(F)(F)F)=CC(CCl)=C1C(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 17
- 回転可能化学結合数: 1
- 複雑さ: 263
- トポロジー分子極性表面積: 0
- XLogP3: 4.8
2,5-Bis(trifluoromethyl)-3-bromobenzyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013010603-1g |
2,5-Bis(trifluoromethyl)-3-bromobenzyl chloride |
1805508-63-7 | 97% | 1g |
1,534.70 USD | 2021-06-25 |
2,5-Bis(trifluoromethyl)-3-bromobenzyl chloride 関連文献
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
2,5-Bis(trifluoromethyl)-3-bromobenzyl chlorideに関する追加情報
Recent Advances in the Application of 2,5-Bis(trifluoromethyl)-3-bromobenzyl chloride (CAS: 1805508-63-7) in Chemical Biology and Pharmaceutical Research
2,5-Bis(trifluoromethyl)-3-bromobenzyl chloride (CAS: 1805508-63-7) is a highly specialized chemical compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This halogenated benzyl derivative, characterized by its trifluoromethyl and bromo substituents, serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents and chemical probes. Recent studies have highlighted its utility in medicinal chemistry, where its unique electronic and steric properties enable the construction of complex molecular architectures with enhanced pharmacological profiles.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the application of 2,5-Bis(trifluoromethyl)-3-bromobenzyl chloride in the synthesis of potent kinase inhibitors. Researchers utilized this compound as a key building block to introduce hydrophobic and electron-withdrawing groups into the inhibitor scaffold, significantly improving binding affinity and selectivity toward target kinases. The study reported a 10-fold increase in inhibitory activity compared to analogs lacking the trifluoromethyl groups, underscoring the critical role of this intermediate in optimizing drug candidates.
In the field of chemical biology, 2,5-Bis(trifluoromethyl)-3-bromobenzyl chloride has been employed as a precursor for the development of activity-based probes (ABPs). A recent ACS Chemical Biology publication (2024) described its use in creating covalent probes for studying cysteine proteases. The electrophilic benzyl chloride moiety, combined with the enhanced reactivity imparted by the trifluoromethyl groups, allowed for efficient labeling of active-site residues, enabling real-time monitoring of enzyme activity in complex biological systems.
The compound's stability and reactivity have also made it valuable in materials science applications. A 2024 Chemistry of Materials study reported its incorporation into novel fluorinated polymers with exceptional thermal stability and chemical resistance. The researchers attributed these properties to the synergistic effects of the multiple trifluoromethyl groups and the robust benzyl chloride functionality, which facilitated controlled polymerization reactions.
Ongoing research continues to explore the potential of 2,5-Bis(trifluoromethyl)-3-bromobenzyl chloride in diverse applications. Current investigations include its use in developing next-generation PET radiotracers, where the bromine atom serves as a handle for radioisotope incorporation, and the trifluoromethyl groups enhance blood-brain barrier penetration. Preliminary results from these studies suggest promising applications in neurological disorder diagnostics and drug development.
As research progresses, the unique properties of 2,5-Bis(trifluoromethyl)-3-bromobenzyl chloride (1805508-63-7) continue to reveal new opportunities in chemical biology and pharmaceutical development. Its versatility as a synthetic intermediate, combined with the growing understanding of structure-activity relationships involving trifluoromethyl groups, positions this compound as an increasingly important tool in modern drug discovery and chemical biology research.
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